2,4-Dichloro-3-nitropyridine

Organic Synthesis Medicinal Chemistry Heterocyclic Chemistry

This 2,4-dichloro-3-nitro isomer provides unmatched regioselectivity in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling, essential for building complex heterocycles with high fidelity. Unlike non-nitrated or isomeric analogs, its unique electronic environment dictates a predictable stepwise functionalization sequence (C4 over C2), enabling solid-phase synthesis of imidazopyridine libraries and selective 4-arylation. Procure for precision-driven medicinal chemistry and agrochemical development.

Molecular Formula C5H2Cl2N2O2
Molecular Weight 192.98 g/mol
CAS No. 5975-12-2
Cat. No. B057353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-3-nitropyridine
CAS5975-12-2
Molecular FormulaC5H2Cl2N2O2
Molecular Weight192.98 g/mol
Structural Identifiers
SMILESC1=CN=C(C(=C1Cl)[N+](=O)[O-])Cl
InChIInChI=1S/C5H2Cl2N2O2/c6-3-1-2-8-5(7)4(3)9(10)11/h1-2H
InChIKeyRTXYIHGMYDJHEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 20 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dichloro-3-nitropyridine (CAS 5975-12-2): Chemical Properties and Industrial Significance


2,4-Dichloro-3-nitropyridine (CAS 5975-12-2) is a halogenated nitropyridine derivative with the molecular formula C5H2Cl2N2O2 and a molecular weight of 192.99 g/mol . It is a key heterocyclic building block, primarily utilized as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals . The compound features a unique substitution pattern of two chlorine atoms and a nitro group on the pyridine ring, which imparts specific reactivity and regioselectivity in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, distinguishing it from other chloronitropyridine isomers [1].

Why 2,4-Dichloro-3-nitropyridine Cannot Be Replaced by Generic Analogs


Generic substitution of 2,4-dichloro-3-nitropyridine with closely related analogs, such as 2,6-dichloro-3-nitropyridine or 2,4-dichloropyridine, is not feasible due to significant differences in regioselectivity and reactivity. The specific 2,4-dichloro substitution pattern, combined with the 3-nitro group, creates a unique electronic environment that dictates a highly predictable and stepwise functionalization sequence (e.g., preferential substitution at C4 over C2) [1]. This controlled reactivity is crucial for building complex molecular architectures with high fidelity. Conversely, isomers like 2,6-dichloro-3-nitropyridine exhibit different substitution patterns, leading to distinct chemical and biological properties, while non-nitrated analogs like 2,4-dichloropyridine lack the strong electron-withdrawing nitro group that is essential for activating the ring towards nucleophilic attack and directing regioselectivity [2]. The following quantitative evidence underscores these critical differentiators.

Quantitative Evidence Guide: 2,4-Dichloro-3-nitropyridine vs. Alternatives


Regioselective Nucleophilic Substitution: C4 over C2 Chlorine Displacement

In nucleophilic aromatic substitution (SNAr) reactions, 2,4-dichloro-3-nitropyridine exhibits high regioselectivity, with the chlorine atom at the C4 position being significantly more nucleofugal than the chlorine at the C2 position. This allows for a controlled, stepwise functionalization of the molecule [1]. This contrasts with the behavior of 3-amino-substituted analogs, where the regioselectivity is completely reversed, with preferential coupling occurring at the C2 position [2].

Organic Synthesis Medicinal Chemistry Heterocyclic Chemistry

Palladium-Catalyzed Cross-Coupling: Nitro-Directed Regioselectivity Reversal

In Pd-catalyzed Stille couplings of 3-substituted 2,4-dichloropyridines, the nature of the 3-substituent dictates the site of coupling. With a nitro group at C3 (as in the target compound), the regioselectivity is directed to the C4 position. In stark contrast, an amino group at C3 completely reverses this selectivity, leading to exclusive coupling at C2 [1]. This demonstrates the unique directing effect of the nitro group.

Catalysis Cross-Coupling Medicinal Chemistry

High-Yield Reduction to 3-Amino-2,4-dichloropyridine

The nitro group in 2,4-dichloro-3-nitropyridine can be efficiently reduced to an amino group, yielding the valuable intermediate 3-amino-2,4-dichloropyridine. A documented procedure using SnCl2·2H2O in concentrated HCl achieved a high yield of 90% . An alternative method using iron powder in acetic acid also provided a good yield of 87% .

Process Chemistry Intermediate Synthesis Amination

Established Role as a Key Intermediate for Imigliptin (DPP-4 Inhibitor)

2,4-Dichloro-3-nitropyridine is a specifically named reactant in the discovery and synthesis of Imigliptin, a novel selective dipeptidyl peptidase IV (DPP-4) inhibitor used for the treatment of type 2 diabetes . This established use in a specific, commercially relevant pharmaceutical pathway provides a clear rationale for its selection over other, non-validated chloronitropyridine isomers.

Pharmaceutical Development Diabetes DPP-4 Inhibitor

Recommended Application Scenarios for 2,4-Dichloro-3-nitropyridine (CAS 5975-12-2)


Stepwise Synthesis of 2,4-Disubstituted Pyridines

This compound is ideal for the sequential, controlled synthesis of 2,4-disubstituted pyridines. Leveraging the higher nucleofugality of the C4 chlorine, chemists can first selectively substitute this position with a desired nucleophile (e.g., an amine or alcohol) under mild conditions, leaving the C2 chlorine available for a subsequent, orthogonal transformation (e.g., Suzuki or Stille coupling) [1]. This strategy is fundamental for building complex molecular libraries for drug discovery.

Solid-Phase Synthesis of Imidazopyridine Libraries

The compound's unique reactivity profile makes it a premier building block for solid-phase synthesis. As demonstrated by Lemrová et al., it serves as the key starting material for the efficient, solid-supported synthesis of libraries of trisubstituted imidazo[4,5-b]- and imidazo[4,5-c]pyridines, which are potent scaffolds for anti-inflammatory agents [2]. This application is highly relevant for medicinal chemistry groups focused on generating diverse heterocyclic compound collections.

Synthesis of C4-Arylated Pyridine Derivatives via Selective Suzuki Coupling

The nitro group directs palladium-catalyzed cross-coupling reactions to the C4 position, enabling the selective arylation of this site over the C2 chlorine. This allows for the efficient synthesis of 4-aryl-2-chloro-3-nitropyridine intermediates, which can be further elaborated [3]. This application is particularly valuable in medicinal chemistry programs aiming to introduce aryl or heteroaryl diversity at a specific position on the pyridine core, a task that would be challenging or impossible with isomers like 2,6-dichloro-3-nitropyridine.

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